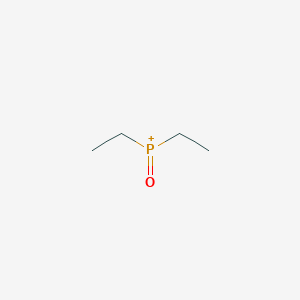

Diethylphosphine oxide

Übersicht

Beschreibung

Diethylphosphine oxide is an organophosphorus compound with the molecular formula C4H11OP. It is characterized by its colorless liquid or white solid appearance. The compound has a molecular weight of 110.11 grams per mole, a boiling point of 202-204 degrees Celsius, and a density of 0.95-0.97 grams per milliliter . This compound is soluble in organic solvents but insoluble in water . It is commonly used as a reagent in organic synthesis, particularly for oxidation and de-oxidation reactions .

Vorbereitungsmethoden

Diethylphosphine oxide can be synthesized through the reaction of diethylphosphine with oxygen. This reaction is typically carried out under an oxygen atmosphere at an appropriate temperature and pressure . Another method involves the use of this compound as a reagent in the preparation of indolones in water. This process involves a radical reaction mediated by this compound at 80 degrees Celsius, with V-501 as a water-soluble initiator .

Analyse Chemischer Reaktionen

Diethylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diethylphosphonate.

Reduction: It can be reduced to diethylphosphine.

Substitution: this compound can participate in substitution reactions, where it acts as a nucleophile.

Hydrophosphonylation: It can add across unsaturated groups via a hydrophosphonylation reaction.

Common reagents used in these reactions include oxygen for oxidation, reducing agents for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions include diethylphosphonate, diethylphosphine, and substituted phosphine oxides .

Wissenschaftliche Forschungsanwendungen

Diethylphosphine oxide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for oxidation and de-oxidation reactions.

Biology: This compound is used in the preparation of biologically active compounds, such as indolones.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of diethylphosphine oxide involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound donates electrons to oxygen molecules, resulting in the formation of diethylphosphonate .

Vergleich Mit ähnlichen Verbindungen

Diethylphosphine oxide can be compared with other similar compounds, such as dimethylphosphine oxide and diphenylphosphine oxide. These compounds share similar chemical properties but differ in their molecular structures and reactivity:

Dimethylphosphine oxide: This compound has the molecular formula C2H7OP and is a colorless liquid that is soluble in polar organic solvents. It is used in similar applications as this compound but has a lower molecular weight and boiling point.

Diphenylphosphine oxide: This compound has the molecular formula C12H11OP and is a solid at room temperature. It is used in the synthesis of more complex organic molecules and has different reactivity compared to this compound.

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.

Biologische Aktivität

Diethylphosphine oxide (DEPO) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including:

- Grignard Reaction : This method involves the reaction of diethyl phosphonate with a Grignard reagent, leading to the formation of DEPO with high yields .

- Oxidation : DEPO can also be produced by the oxidation of diethylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Biological Mechanisms

The biological activity of DEPO is primarily attributed to its role as a phosphine oxide, which can interact with various biological targets:

- Anticancer Activity : DEPO has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit oxidative phosphorylation (OXPHOS) in cancer cells, leading to reduced ATP production and subsequent cell growth inhibition .

- Inhibition of Enzymatic Activity : DEPO has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it acts as a potent inhibitor of Complex I in the electron transport chain, which is crucial for ATP synthesis in cells .

Case Study 1: Anticancer Properties

A study focused on the effects of DEPO on pancreatic cancer cells demonstrated significant growth inhibition at low nanomolar concentrations. The compound was found to disrupt ATP generation effectively, showcasing its potential as a therapeutic agent against resistant cancer subtypes .

Case Study 2: Enzyme Inhibition

Research highlighted the ability of DEPO to inhibit specific enzymes linked to oxidative stress pathways. This inhibition was correlated with decreased cellular proliferation in various cancer models, suggesting that DEPO could serve as a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

diethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVNGVYXSQARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457147 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-33-0 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylphosphonoyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.